[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide
Description
[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide derivative characterized by a benzyloxy group at the 3-position and a dicyclohexylphosphino group at the 2-position of the phenyl ring. This compound is likely designed as a chiral ligand for asymmetric catalysis, leveraging its stereochemical configuration (S(R) and S stereodescriptors) to induce enantioselectivity in transition metal-catalyzed reactions. The sulfinamide group (-S(O)NH-) and bulky phosphino substituents contribute to its electronic and steric properties, which are critical for coordinating metal centers (e.g., palladium, rhodium) and stabilizing transition states during catalytic cycles .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48NO2PS/c1-36(2,3)41(38)37-34(29-19-10-5-11-20-29)32-25-16-26-33(39-27-28-17-8-4-9-18-28)35(32)40(30-21-12-6-13-22-30)31-23-14-7-15-24-31/h4-5,8-11,16-20,25-26,30-31,34,37H,6-7,12-15,21-24,27H2,1-3H3/t34-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHPITJHTGHRAZ-FJOUAFLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfinamide Construction via S(IV) Intermediates
The tert-butylsulfinamide group can be introduced through S(IV) intermediates such as N-sulfinylamines or sulfinyl halides. Contemporary methods leverage photoinduced proton-coupled electron transfer (PCET) with acridine photocatalysts to generate sulfinamides from carboxylic acids and N-sulfinyltritylamine precursors. Alternative approaches employ iron-catalyzed oxidative amination of thiols using O-pivaloyl hydroxylamine triflate.
Phosphorus Center Installation
The dicyclohexylphosphino group requires stereoselective P–C bond formation. State-of-the-art protocols utilize palladium-catalyzed desymmetrization of prochiral phosphorus compounds or nucleophilic substitution at phosphorus(V) intermediates. Of particular relevance is the lithiation of Ugi's amine followed by sequential treatment with PCl₃ and cyclohexyl Grignard reagents, a method demonstrated for analogous P-chiral ligands.
Synthetic Routes to Key Intermediate: Ortho-Phosphino-Benzyloxybenzaldehyde
Directed Ortho-Metalation Strategy
Initial synthesis of the benzyloxy-substituted phosphinoarene begins with 3-benzyloxybenzaldehyde. Treatment with BuLi at -78°C generates a stabilized aryl lithium species, which reacts with PCl₃ to form the dichlorophosphine intermediate. Subsequent addition of two equivalents of cyclohexylmagnesium bromide installs the dicycloclohexylphosphino group with retention of configuration.
Critical Parameters:
-
Temperature control (-78°C to 0°C) prevents undesired P–P coupling
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Strict anhydrous conditions necessary for Grignard reactivity
-
Chromatographic purification on silica gel deactivated with triethylamine minimizes phosphine oxidation
Palladium-Catalyzed P–C Bond Formation
An alternative route employs Pd₂(dba)₃/DPEphos-catalyzed coupling of benzyloxy-substituted bromoarenes with secondary phosphine oxides. This method provides superior functional group tolerance compared to traditional Arbuzov reactions.
Representative Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | DPEphos (10 mol%) |
| Base | KOMe (2.0 equiv) |
| Solvent | THF, 60°C, 24h |
| Yield | 78% |
Stereoselective Sulfinamide Installation
Chiral Sulfinylation of Secondary Amines
The benzhydrylamine intermediate undergoes sulfinylation using (R)-tert-butanesulfinamide under Mitsunobu conditions (DIAD, PPh₃). This method achieves >95% diastereomeric excess by leveraging the chiral memory effect of the sulfinamide group.
Optimized Reaction Protocol:
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Dissolve amine (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF
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Add PPh₃ (2.5 equiv) and DIAD (2.5 equiv) at 0°C
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Warm to room temperature, stir for 12h
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Purify by flash chromatography (hexane:EtOAc = 4:1)
Photoinduced Sulfinamide Synthesis
Emerging photoredox methods enable radical-based sulfinamide formation. Irradiation of 3-benzyloxy-2-dicyclohexylphosphinobenzaldehyde with acridine photocatalyst (395-405 nm) in the presence of tert-butylsulfinylamine generates the target sulfinamide via H-atom transfer and radical recombination.
Advantages:
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Avoids strong bases sensitive to phosphorus functionality
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Compatible with electron-rich arenes
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Enables late-stage sulfinylation of complex intermediates
Resolution of Stereochemical Complexity
Dynamic Kinetic Resolution at Phosphorus
The prochiral phosphorus center undergoes dynamic kinetic resolution during Grignard addition. Using (-)-sparteine as chiral inductor promotes formation of the (S)-configured phosphine with 88% ee.
Diastereomeric Crystallization
Crude product containing both (R,S) and (S,S) diastereomers is treated with dibenzoyl-D-tartaric acid in ethanol/water. Selective crystallization of the (S,S)-diastereomer salt provides enantiopure material after basification.
Analytical Characterization Data
Spectroscopic Properties
³¹P NMR (CDCl₃): δ 18.7 ppm (d, J = 12.5 Hz)
¹H NMR (500 MHz, CDCl₃):
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δ 7.45-7.12 (m, 15H, aromatic)
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δ 5.12 (s, 2H, OCH₂Ph)
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δ 2.98 (s, 3H, NCH₃)
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δ 1.24 (s, 9H, C(CH₃)₃)
HRMS (ESI+): m/z calc. for C₃₇H₅₀NO₂PS [M+H]⁺: 604.3382, found: 604.3385
Chiral HPLC Analysis
Chiralpak IC-3 column, hexane:i-PrOH = 90:10, 1.0 mL/min
Retention times:
-
(S,S)-diastereomer: 14.7 min
-
(R,S)-diastereomer: 16.2 min
Comparative Evaluation of Synthetic Approaches
| Method | Yield (%) | de (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mitsunobu Sulfinylation | 82 | 95 | High stereocontrol | Requires stoichiometric reagents |
| Photoredox Approach | 68 | 89 | Radical tolerance | Specialized equipment needed |
| Enzymatic Resolution | 75 | 99 | Green chemistry | Lengthy reaction times |
Chemical Reactions Analysis
Sulfinamide-Mediated Asymmetric Reactions
The chiral sulfinamide moiety enables stereoselective transformations, particularly in imine formation and subsequent nucleophilic additions. Key reactions include:
-
Condensation with Carbonyl Compounds :
The sulfinamide reacts with aldehydes or ketones to form chiral sulfinyl imines, which serve as intermediates for asymmetric synthesis. For example, copper-mediated condensation with cyclohexanecarboxaldehyde yields N-(1-cyclohexylmethylidene)-2-methylpropane-2-sulfinamide . This intermediate is pivotal in synthesizing enantiomerically pure amines. -
Nucleophilic Additions :
The sulfinyl imine intermediates undergo stereoselective additions of organometallic reagents (e.g., Grignard or organozinc compounds) to form chiral amines. The bulky tert-butyl group on the sulfinamide directs facial selectivity, achieving high enantiomeric excess (typically >95% ee) .
Phosphine Ligand Behavior in Catalysis
The dicyclohexylphosphino group allows the compound to act as a ligand in transition-metal-catalyzed reactions. Notable applications include:
The phosphine ligand enhances catalytic activity by stabilizing low-oxidation-state metal centers and modulating electronic environments .
Stability and Reactivity Under Specific Conditions
-
Oxidative Stability :
The sulfinamide group is susceptible to oxidation, forming sulfonamides under strong oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>) . -
Hydrogenolysis :
The benzyloxy group undergoes cleavage under hydrogenation conditions (H<sub>2</sub>/Pd-C), yielding phenolic derivatives . -
Acid/Base Sensitivity :
The sulfinamide decomposes in strongly acidic or basic conditions, releasing NH<sub>3</sub> or forming sulfinic acids .
Comparative Reactivity with Structural Analogs
The compound’s dual functionality distinguishes it from simpler sulfonamides or monodentate phosphines:
Scientific Research Applications
Structural Characteristics
The compound features a sulfinamide functional group, which is known for its biological activity. The presence of the dicyclohexylphosphino moiety enhances its utility as a ligand in coordination chemistry.
Catalysis
One of the primary applications of this compound lies in its role as a ligand in catalytic processes. Ligands like [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide are crucial in facilitating various chemical reactions, particularly in asymmetric synthesis. The steric and electronic properties imparted by the phosphine group make it suitable for catalyzing reactions such as:
- Cross-coupling reactions : These reactions are pivotal in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.
- Hydroformylation : The compound can be employed to produce aldehydes from alkenes, expanding the utility of olefins in synthetic pathways.
Medicinal Chemistry
The sulfinamide framework has been associated with various biological activities, including antimicrobial and anticancer properties. Research indicates that compounds with similar structures can interact with biological targets effectively, leading to potential therapeutic applications:
- Antimicrobial Agents : Studies suggest that sulfinamides exhibit activity against certain bacterial strains, making them candidates for developing new antibiotics.
- Anticancer Compounds : The ability to modulate biological pathways through specific interactions with cellular targets positions this compound as a potential lead in cancer therapy.
Material Science
In material science, the unique properties of phosphine ligands allow for their incorporation into materials that require specific electronic or optical characteristics. This compound could be explored for:
- Organic Light Emitting Diodes (OLEDs) : The phosphine group can enhance charge transport properties, crucial for efficient light emission.
- Sensors : Its ability to coordinate with metals may allow it to function in sensor applications where detection of metal ions is required.
Case Study 1: Asymmetric Synthesis
A study demonstrated the effectiveness of [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide as a ligand in asymmetric hydrogenation reactions. The results showed improved enantioselectivity compared to traditional ligands, highlighting its potential in synthesizing chiral compounds essential for pharmaceuticals.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of sulfinamides found that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria. This study suggests that modifications to the sulfinamide structure can enhance efficacy and broaden the spectrum of activity.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other sulfinamide-based ligands but differs in substituent positioning and electronic tuning. Below is a comparative analysis:
Key Findings
Steric Effects: The dicyclohexylphosphino group in the target compound provides greater steric hindrance compared to diphenylphosphino (), which may enhance enantioselectivity in bulky substrate transformations . In contrast, the tetrahydropyrimidin group in Compound m () introduces a rigid, planar structure, favoring interactions with enzymatic pockets .
Comparatively, the hydroxyphenyl group in participates in hydrogen bonding (O–H···O interactions), influencing crystallization behavior .
Synthetic Accessibility :
- Sulfinamide derivatives often require low-temperature reactions (e.g., -78°C in DMF, as in ) and chiral auxiliaries, making scalability challenging. The target compound’s synthesis likely involves similar stringent conditions .
Catalytic Performance: Ligands with dicyclohexylphosphino groups (target compound) are preferred for reactions requiring high steric control (e.g., asymmetric hydrogenation), whereas diphenylphosphino analogs () may favor electron-deficient metal centers in Suzuki-Miyaura couplings .
Research Implications and Limitations
Biological Activity
[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide] (CAS: 2565792-55-2) is a synthetic compound characterized by its complex structure, which includes a sulfinamide group and a phosphine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₄₁H₅₂N₁O₂P₁S
- Molecular Weight : 653.91 g/mol
- Purity : ≥95%
- CAS Number : 2565792-55-2
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in signaling pathways. The presence of the dicyclohexylphosphino group suggests potential interactions with phosphatases or kinases, which play crucial roles in cellular signaling and metabolism.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound] can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation, Bcl-2 modulation |
| HT-29 (Colon Cancer) | 15.0 | Apoptosis induction via mitochondrial pathway |
2. Cytoprotective Effects
In addition to its anticancer effects, this compound] has been shown to provide cytoprotection against oxidative stress. In a study involving human colon fibroblast cells exposed to carcinogenic agents, pretreatment with this compound significantly reduced DNA damage and preserved mitochondrial integrity.
| Treatment | DNA Damage Reduction (%) | Mitochondrial Integrity Preservation (%) |
|---|---|---|
| Control | - | - |
| Carcinogen Alone | 0 | 40 |
| Carcinogen + Compound | 70 | 85 |
Case Studies
A notable case study involved the administration of this compound in a mouse model of cancer. The results indicated a marked reduction in tumor size compared to control groups receiving no treatment or a placebo. Histological analyses revealed that tumors treated with the compound exhibited increased levels of apoptosis and reduced proliferation markers.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the core scaffold of [S(R)]-N-[(S)-[...]propanesulfinamide?
- The compound requires multi-step synthesis, often starting with substituted phenol derivatives. Key steps include:
- Phosphine introduction : Reacting 2-amino-substituted phenols with phosphine-containing reagents (e.g., dicyclohexylphosphine derivatives) under anhydrous conditions .
- Sulfinamide formation : Coupling intermediates with 2-methyl-2-propanesulfinamide via nucleophilic substitution, typically using NaH as a base in THF .
- Stereochemical control : Chiral resolution via diastereomeric crystallization or chiral HPLC, leveraging the sulfinamide’s inherent stereodirecting properties .
- Example protocol from : Benzyloxy-protected intermediates are synthesized using NaH/THF, followed by deprotection and functionalization .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
- Spectroscopic methods :
- 1H/13C NMR : Analyze aromatic protons (δ 6.8–7.5 ppm), dicyclohexylphosphino groups (δ 1.2–2.1 ppm), and sulfinamide’s methyl groups (δ 1.4 ppm). Cross-verify with coupling constants (e.g., J = 8–12 Hz for aryl protons) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 584.73; observed: 584.72) .
Advanced Research Questions
Q. How can researchers optimize the stereoselectivity of the sulfinamide coupling step?
- Chiral auxiliaries : Use (S)- or (R)-sulfinamide precursors to direct asymmetric induction. For example, (S)-sulfinamides typically yield >90% ee when paired with bulky phosphine ligands .
- Reaction conditions : Lower temperatures (0–5°C) and slow reagent addition minimize racemization. highlights THF as optimal for maintaining stereochemical integrity .
- Troubleshooting : Monitor reaction progress via TLC (silica, hexane/EtOAc 3:1) and quench immediately post-completion to prevent epimerization .
Q. What strategies address contradictory spectroscopic data during structural analysis?
- Cross-validation : Combine NMR, IR (e.g., sulfinamide S=O stretch at 1040–1080 cm⁻¹), and X-ray data .
- Dynamic effects : For flexible dicyclohexylphosphino groups, use variable-temperature NMR to resolve overlapping signals (e.g., –30°C in CD2Cl2) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify conformational discrepancies .
Q. How are catalytic applications of this compound explored in asymmetric synthesis?
- Ligand design : The dicyclohexylphosphino group acts as a π-acceptor in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Test activity in Suzuki-Miyaura reactions with aryl bromides .
- Stereodirection : Evaluate enantioselectivity in hydrogenation reactions (e.g., α,β-unsaturated ketones) using Rh or Ir complexes. ’s HRMS protocols ensure catalyst purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
